Delcorine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Delcorine can be synthesized through a series of chemical reactions starting from simpler precursor molecules. . The reaction conditions often require the use of specific reagents and catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from the aerial parts of Delphinium corumbosum . The extraction process includes steps such as solvent extraction, purification, and crystallization to obtain pure this compound. Advanced techniques such as chromatography and spectroscopy are used to confirm the purity and structure of the compound .
Chemical Reactions Analysis
Types of Reactions
Delcorine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetyl chloride and methanol are employed for substitution reactions.
Major Products Formed
Scientific Research Applications
Delcorine has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the chemical behavior of lycoctonine-type alkaloids.
Biology: It is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases.
Mechanism of Action
The mechanism of action of delcorine involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular signaling and metabolic processes . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Delcoridine: A closely related alkaloid with a similar lycoctonine skeleton but different functional groups.
Delsoline: Another related compound with structural similarities to delcorine.
Uniqueness of this compound
This compound is unique due to its specific arrangement of hydroxy and methoxy groups, which confer distinct chemical properties and reactivity. Its unique structure makes it a valuable compound for studying the chemistry and biology of lycoctonine-type alkaloids .
Properties
CAS No. |
52358-55-1 |
---|---|
Molecular Formula |
C26H41NO7 |
Molecular Weight |
479.6 g/mol |
IUPAC Name |
(2R,3R,5R,6S,8R,16S,19S,20R,21S)-14-ethyl-4,6,19-trimethoxy-16-(methoxymethyl)-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-ol |
InChI |
InChI=1S/C26H41NO7/c1-6-27-11-23(12-29-2)8-7-17(31-4)25-15-9-14-16(30-3)10-24(18(15)19(14)32-5)26(22(25)27,34-13-33-24)21(28)20(23)25/h14-22,28H,6-13H2,1-5H3/t14-,15-,16+,17+,18-,19?,20-,21+,22?,23+,24-,25?,26?/m1/s1 |
InChI Key |
XTLROSDJDZHIIK-CFRXLWIKSA-N |
Isomeric SMILES |
CCN1C[C@@]2(CC[C@@H](C34[C@@H]2[C@@H](C5(C31)[C@]6(C[C@@H]([C@H]7C[C@@H]4[C@@H]6C7OC)OC)OCO5)O)OC)COC |
SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)O)OC)COC |
Canonical SMILES |
CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)O)OC)COC |
Purity |
97% (TLC, mass spectrometry) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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